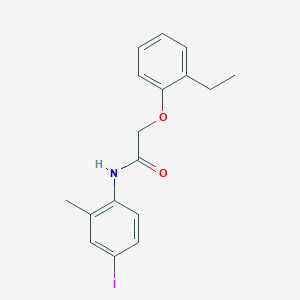
2-(2-ethylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide, commonly known as EIPLA, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of amides and has been studied for its potential use in various fields of research.
作用機序
The exact mechanism of action of EIPLA is not yet fully understood. However, it has been suggested that this compound may work by inhibiting certain enzymes or receptors in the body that are involved in the development of various diseases.
Biochemical and Physiological Effects:
EIPLA has been shown to have a range of biochemical and physiological effects. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
EIPLA has several advantages for use in lab experiments. It is a stable and easily synthesizable compound that can be used in a variety of assays and experiments. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on EIPLA. One potential area of study is the development of new therapeutic agents based on this compound. Another area of research is the investigation of the potential use of EIPLA in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of EIPLA and its potential side effects.
合成法
The synthesis of EIPLA involves the reaction of 2-(2-ethylphenoxy) acetic acid with 4-iodo-2-methylaniline in the presence of a dehydrating agent such as thionyl chloride. This reaction yields EIPLA as a white crystalline solid with a melting point of around 160-162°C.
科学的研究の応用
EIPLA has been studied for its potential use in various fields of research such as medicinal chemistry, drug discovery, and neuropharmacology. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
分子式 |
C17H18INO2 |
|---|---|
分子量 |
395.23 g/mol |
IUPAC名 |
2-(2-ethylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H18INO2/c1-3-13-6-4-5-7-16(13)21-11-17(20)19-15-9-8-14(18)10-12(15)2/h4-10H,3,11H2,1-2H3,(H,19,20) |
InChIキー |
IIMMGJYRQXDWHM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)I)C |
正規SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B285030.png)
![2-(2-chlorophenyl)-7-(4-chlorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285035.png)
![5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285036.png)
![7-(1,3-benzodioxol-5-yl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285039.png)
![2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285040.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285042.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285043.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285044.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285046.png)
![5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285049.png)
![7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285051.png)
![7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)
![7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285056.png)
